N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
A series of novel compounds, including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, were synthesized using a microwave-assisted method. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, without significant ulcerogenic toxicity. Molecular docking studies suggested their binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Activity of Indoline Derivatives
A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activities. The most active compound showed significant efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, with a favorable safety profile. Molecular docking studies were performed to understand the interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
Anticancer Activities
Anticancer Activities of Imidazolylthio Derivatives
Compounds synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide showed significant anticancer activity against a panel of 60 different human tumor cell lines. These compounds were particularly active against melanoma-type cell lines, indicating their potential as anticancer agents (Duran & Demirayak, 2012).
Antimicrobial and Hemolytic Activities
Synthesis and Evaluation of Oxadiazole Derivatives
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed variable antimicrobial activities against selected microbial species, with some compounds displaying significant activity. Hemolytic activity tests indicated that most compounds were less toxic, suggesting potential for further biological screening (Gul et al., 2017).
pKa Determination and Drug Precursors
pKa Determination of Benzothiazole Derivatives
The acidity constants of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds were determined, providing valuable information for drug development and optimization (Duran & Canbaz, 2013).
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)26-19(21-16)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEVTSYFTYBVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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